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For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds

are of paramount importance. Their inherent three-dimensionality offers a distinct advantage in

the exploration of chemical space, often leading to compounds with improved pharmacological

profiles and novel material properties. Among these, 1-Azaspiro[3.5]nonane presents a simple

yet intriguing structure, combining a four-membered azetidine ring with a six-membered

cyclohexane ring. Understanding the precise spectroscopic fingerprint of this molecule is

fundamental for its identification, quality control, and the characterization of its derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Azaspiro[3.5]nonane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this

specific compound, this guide leverages predictive models and data from analogous structures

to offer a robust analytical framework. The methodologies and interpretations presented herein

are grounded in established spectroscopic principles to ensure scientific integrity and practical

utility for researchers in the field.

Molecular Structure and Properties
1-Azaspiro[3.5]nonane is a saturated bicyclic amine with the molecular formula C₈H₁₅N and a

molecular weight of 125.21 g/mol .[1] The structure features a spirocyclic carbon atom shared
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between an azetidine ring and a cyclohexane ring. This arrangement imparts significant

conformational rigidity to the molecule.

Caption: Molecular structure of 1-Azaspiro[3.5]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 1-Azaspiro[3.5]nonane, both ¹H and ¹³C NMR will provide key information about its

molecular framework. The following predictions are based on established chemical shift

principles and data from similar spirocyclic amines.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1-Azaspiro[3.5]nonane is expected to show distinct signals for the

protons on the azetidine and cyclohexane rings. The chemical shifts are influenced by the

electronegativity of the nitrogen atom and the rigid spirocyclic structure.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Cyclohexane CH₂ (4

positions)
1.40 - 1.65 Multiplet 8H

Azetidine CH₂

(adjacent to N)
2.80 - 3.00 Triplet 4H

NH 1.50 - 2.50 Broad Singlet 1H

Rationale for Predictions: Protons on the cyclohexane ring are in a typical aliphatic

environment and are expected to resonate in the upfield region. The protons on the azetidine

ring adjacent to the nitrogen atom will be deshielded due to the inductive effect of the

nitrogen, thus appearing at a lower field (higher ppm). The N-H proton signal is often broad

and its chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to

symmetry, fewer signals than the total number of carbon atoms may be observed.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Spiro C 45 - 55

Cyclohexane CH₂ (2 positions) 25 - 35

Cyclohexane CH₂ (beta to spiro) 20 - 30

Azetidine CH₂ 50 - 60

Rationale for Predictions: The spiro carbon, being a quaternary carbon, will have a distinct

chemical shift. The carbons of the azetidine ring, being closer to the nitrogen, will be

deshielded and appear at a lower field compared to the cyclohexane carbons. The

cyclohexane carbons will have chemical shifts typical for a saturated carbocycle.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
Azaspiro[3.5]nonane, the key vibrational modes will be associated with the N-H and C-H

bonds.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3500 Medium, broad

C-H Stretch (sp³ C-H) 2850 - 2960 Strong

N-H Bend 1590 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Rationale for Predictions: The N-H stretching vibration of secondary amines typically appears

as a broad peak in the 3300-3500 cm⁻¹ region. The C-H stretching of the alkane portions of

the molecule will give rise to strong absorptions just below 3000 cm⁻¹. The C-N stretching

and N-H bending vibrations are also characteristic of the amine functionality.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Azaspiro[3.5]nonane, electron ionization (EI) would likely lead to the

following observations.

Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the

compound.

Major Fragmentation Pathways: The fragmentation of cyclic amines is often initiated by

alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen atom). For 1-
Azaspiro[3.5]nonane, this would lead to the loss of an ethyl group from the cyclohexane

ring, resulting in a fragment at m/z = 96. Another likely fragmentation is the loss of the

azetidine ring, leading to a cyclohexyl radical and a charged azetidine fragment.

1-Azaspiro[3.5]nonane (M⁺)
m/z = 125

[M - C₂H₅]⁺
m/z = 96α-cleavage

Azetidine Fragment

Ring Cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Azaspiro[3.5]nonane in mass

spectrometry.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. The specific

parameters should be optimized for the instrument being used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Azaspiro[3.5]nonane in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

¹H NMR Acquisition:
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Use a standard 1D proton pulse program.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a standard 1D carbon pulse program with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100

ppm).

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Data Acquisition:

Record a background spectrum of the empty sample holder or the solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
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Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment

ions (e.g., m/z 30-200).

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of
1-Azaspiro[3.5]nonane

Purification
(e.g., Distillation, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Report

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of 1-
Azaspiro[3.5]nonane.

Conclusion
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This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 1-Azaspiro[3.5]nonane. While experimental data is not currently

available in the public domain, the predictions and methodologies outlined here offer a solid

foundation for the identification and characterization of this and related spirocyclic amines. As a

Senior Application Scientist, I encourage researchers to use this guide as a starting point for

their analytical work, always keeping in mind the importance of empirical data for the definitive

confirmation of chemical structures. The synthesis and full experimental characterization of 1-
Azaspiro[3.5]nonane would be a valuable contribution to the chemical literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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